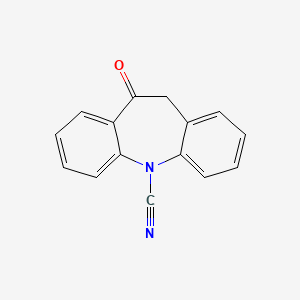
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile
Cat. No. B1611404
Key on ui cas rn:
78880-65-6
M. Wt: 234.25 g/mol
InChI Key: JUGKQCJQHACNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04559174
Procedure details


26.3 g (0.1 mole) of 5-cyano-10-nitro-5H-dibenz[b,f]azepine are suspended in a mixture of 265 ml of ethylene glycol monoethyl ether and 75 ml of concentrated hydrochloric acid. 40 g of iron powder are added in small portions at 40° in the course of 40 minutes and the temperature is maintained at 40° by external cooling. The mixture is stirred for a further 2 hours at room temperature, is then heated to 80°, the precipitated product dissolving again, and is filtered through a heated suction filter, which is subsequently washed with ethylene glycol monoethyl ether. The crystallisation which commences in the filtrate is completed by adding 200 ml of water. After cooling for one hour in an ice-bath, filtration is carried out followed by washing with a mixture of ethylene glycol monoethyl ether and water in a ratio of 1:1. 5-cyano-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is obtained which is identified, by comparing the IR spectra, with material from Example 27.




Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:3]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[C:7]([N+]([O-])=O)=[CH:6][C:5]2[CH:17]=[CH:18][CH:19]=[CH:20][C:4]1=2)#[N:2].C([O:23]CCO)C>Cl.[Fe]>[C:1]([N:3]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[C:7](=[O:23])[CH2:6][C:5]2[CH:17]=[CH:18][CH:19]=[CH:20][C:4]1=2)#[N:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
26.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)N1C2=C(C=C(C3=C1C=CC=C3)[N+](=O)[O-])C=CC=C2
|
|
Name
|
|
|
Quantity
|
265 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCCO
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for a further 2 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature is maintained at 40° by external cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is then heated to 80°
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the precipitated product dissolving again
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered through a heated suction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
WASH
|
Type
|
WASH
|
|
Details
|
which is subsequently washed with ethylene glycol monoethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystallisation which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding 200 ml of water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling for one hour in an ice-bath
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing with a mixture of ethylene glycol monoethyl ether and water in a ratio of 1:1
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)N1C2=C(CC(C3=C1C=CC=C3)=O)C=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
